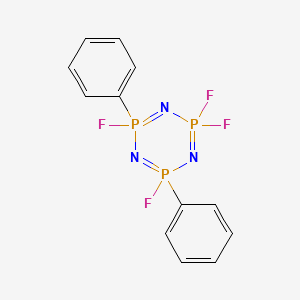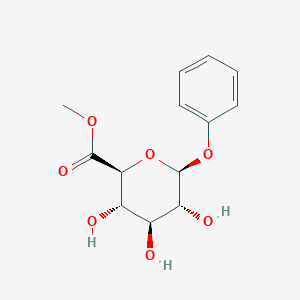
Phenyl beta-D-Glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is an ester derivative of phenyl beta-D-glucuronide, which is a metabolite of phenol. This compound is often used in various scientific research applications due to its unique chemical properties and bio-compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Phenyl beta-D-glucuronide and methanol.
Oxidation: Phenolic compounds.
Substitution: Various ester derivatives
Scientific Research Applications
Phenyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .
Comparison with Similar Compounds
Phenyl beta-D-Glucuronide: The parent compound, which lacks the ester group.
Methyl beta-D-Glucuronide: A similar ester compound with a different substituent on the phenyl ring.
Phenyl alpha-D-Glucuronide Methyl Ester: An isomer with a different configuration of the glucuronide moiety.
Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .
Properties
Molecular Formula |
C13H16O7 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChI Key |
CFQIPXDWJGLLGH-XPORZQOISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



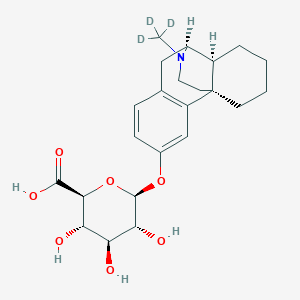
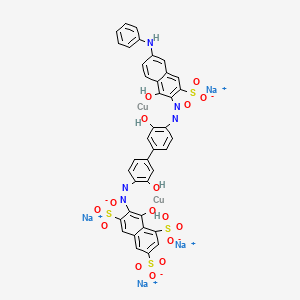
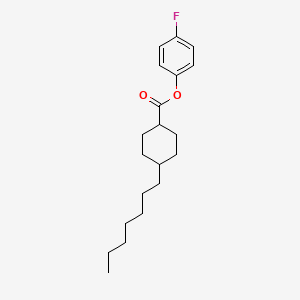
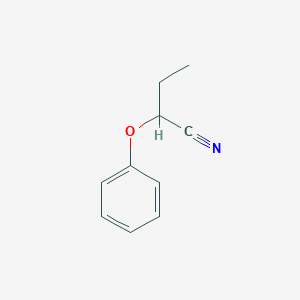
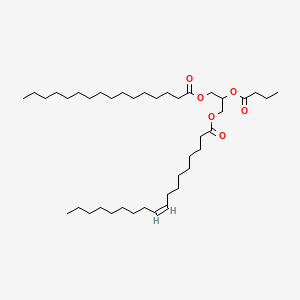
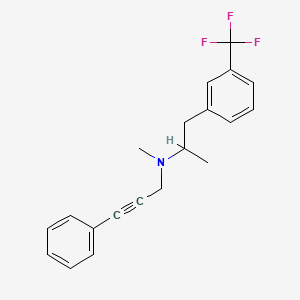
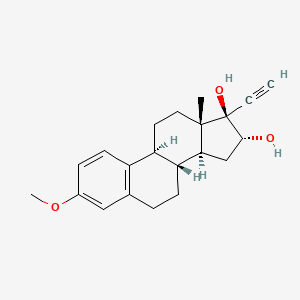
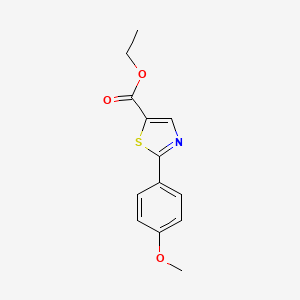
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
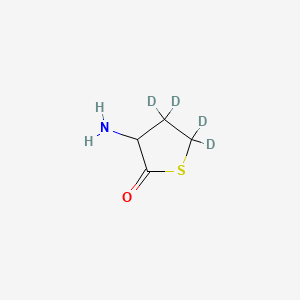
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
